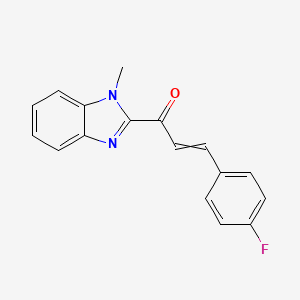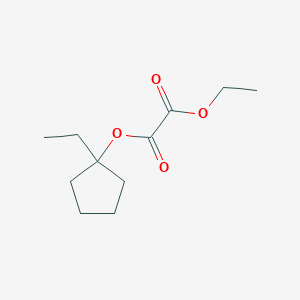
Ethyl 1-ethylcyclopentyl oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-ethylcyclopentyl oxalate is an organic compound that belongs to the class of oxalate esters. Oxalate esters are derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an ethyl group attached to a cyclopentyl ring, which is further esterified with oxalic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-ethylcyclopentyl oxalate typically involves the esterification of oxalic acid with 1-ethylcyclopentanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows: [ \text{Oxalic acid} + \text{1-ethylcyclopentanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-ethylcyclopentyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield oxalic acid and 1-ethylcyclopentanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Hydrolysis: Oxalic acid, 1-ethylcyclopentanol.
Reduction: 1-ethylcyclopentanol.
Substitution: Various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Ethyl 1-ethylcyclopentyl oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 1-ethylcyclopentyl oxalate involves its interaction with various molecular targets. The ester bond in the compound can undergo hydrolysis, leading to the release of oxalic acid and 1-ethylcyclopentanol. These products can further participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 1-ethylcyclopentyl oxalate can be compared with other oxalate esters such as:
Diethyl oxalate: Similar in structure but lacks the cyclopentyl ring, making it less sterically hindered.
Methyl oxalate: Contains a methyl group instead of an ethyl group, leading to different reactivity and physical properties.
Cyclopentyl oxalate: Similar cyclopentyl ring but lacks the ethyl group, affecting its chemical behavior.
Uniqueness: The presence of both an ethyl group and a cyclopentyl ring in this compound makes it unique in terms of its steric and electronic properties, influencing its reactivity and applications in various fields.
Propriétés
Numéro CAS |
677775-90-5 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-O-ethyl 2-O-(1-ethylcyclopentyl) oxalate |
InChI |
InChI=1S/C11H18O4/c1-3-11(7-5-6-8-11)15-10(13)9(12)14-4-2/h3-8H2,1-2H3 |
Clé InChI |
VSQUTVFCAVFGHW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC1)OC(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



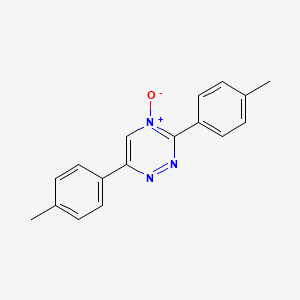
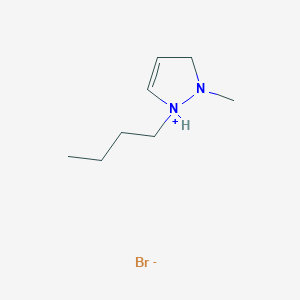

![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)

![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
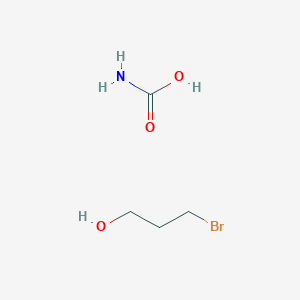
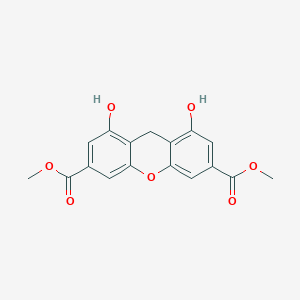
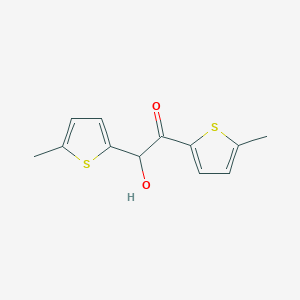


![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
